N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Lipophilicity Drug-like properties Quinoline-3-carboxamide SAR

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946330-89-8) is a fully synthetic, small-molecule member of the 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide family. Its structure features a quinoline‑3‑carboxamide core that is N1‑phenyl‑substituted and bears a 4‑chlorophenyl group on the exocyclic amide nitrogen.

Molecular Formula C22H15ClN2O3
Molecular Weight 390.82
CAS No. 946330-89-8
Cat. No. B2621891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS946330-89-8
Molecular FormulaC22H15ClN2O3
Molecular Weight390.82
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)C(=O)NC4=CC=C(C=C4)Cl)O
InChIInChI=1S/C22H15ClN2O3/c23-14-10-12-15(13-11-14)24-21(27)19-20(26)17-8-4-5-9-18(17)25(22(19)28)16-6-2-1-3-7-16/h1-13,26H,(H,24,27)
InChIKeyCKRFXWXJYIULHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946330-89-8): Compound-Class Positioning and Procurement-Relevant Identity


N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 946330-89-8) is a fully synthetic, small-molecule member of the 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide family. Its structure features a quinoline‑3‑carboxamide core that is N1‑phenyl‑substituted and bears a 4‑chlorophenyl group on the exocyclic amide nitrogen . The compound is catalogued in the ZINC database (ZINC17079799) with a calculated logP of 4.701, a topological polar surface area of 66 Ų, and three hydrogen‑bond donors [1]. It is commercially available from multiple screening‑compound suppliers for research‑use‑only purposes .

Why N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide Cannot Be Replaced by Other Quinoline‑3‑Carboxamides


The 4‑hydroxy‑2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide scaffold is highly sensitive to both the N1‑substituent and the amide‑N‑aryl group. Published SAR on linomide analogs demonstrates that replacing the N1‑methyl with N1‑phenyl (as in Lin05) increases anti‑angiogenic potency by 69‑fold in a CAM assay relative to linomide, while also shifting the selectivity profile away from VEGF‑R2 and toward bFGF‑mediated pathways [1]. The further introduction of a 4‑chloro substituent on the amide‑N‑phenyl ring, as in the target compound, is expected to alter electron density on the carboxamide, modulate hydrogen‑bonding capacity, and increase lipophilicity (logP ≈ 4.7 vs. an estimated logP of ~2.8 for the unsubstituted phenyl analog) [2]. These differences mean that biological activity, metabolic stability, and off‑target profiles cannot be extrapolated from close analogs.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide Against Its Closest Analogs


Physicochemical Differentiation: Elevated logP Versus the Parent N‑Phenyl Analog (Lin05)

The target compound exhibits a calculated logP of 4.701, which is approximately 1.9 log units higher than that estimated for the non‑chlorinated parent compound Lin05 (N‑phenyl‑1,2‑dihydro‑4‑hydroxyl‑2‑oxo‑quinoline‑3‑carboxamide, estimated logP ~2.8). This increase is attributable to the 4‑chloro substitution on the amide‑N‑phenyl ring [1]. Higher logP can influence membrane permeability, tissue distribution, and non‑specific protein binding.

Lipophilicity Drug-like properties Quinoline-3-carboxamide SAR

Structural Differentiation: N1‑Phenyl vs. N1‑Methyl Substitution Pattern

The target compound carries an N1‑phenyl substituent, whereas the clinically studied analogs roquinimex (linomide), laquinimod, and tasquinimod all feature an N1‑methyl group. In the linomide series, switching from N1‑methyl (linomide) to N1‑phenyl (Lin05) increased anti‑angiogenic potency 69‑fold (ED50 0.87 mg/embryo for Lin05 vs. ~60 mg/embryo for linomide in the CAM assay) and shifted the mechanism from VEGF‑dependent to bFGF‑dependent inhibition [1]. The target compound retains the N1‑phenyl feature of Lin05 but adds a 4‑chlorophenyl on the amide nitrogen.

Quinoline-3-carboxamide N1-substitution Anti-angiogenic SAR

Hydrogen‑Bond Donor Count and Topological PSA Differentiation from N1‑Methyl Analogs

The target compound has three hydrogen‑bond donors (HBD) and a topological polar surface area (tPSA) of 66 Ų [1]. In contrast, N1‑methyl analogs such as roquinimex and laquinimod typically have only one HBD (the 4‑OH group) because the amide nitrogen is methylated. The elevated HBD count may enhance aqueous solubility and influence target‑binding interactions, while the moderate tPSA remains within the favorable range for oral bioavailability (≤140 Ų) [1].

Drug-likeness Polar surface area Quinoline-3-carboxamide

Recommended Research and Industrial Application Scenarios for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide


Structure–Activity Relationship (SAR) Expansion of Linomide‑Series Anti‑Angiogenic Agents

The compound combines the N1‑phenyl motif of the potent anti‑angiogenic analog Lin05 with a 4‑chlorophenyl amide substituent, making it a logical next‑step candidate for SAR studies exploring the effect of electron‑withdrawing aryl groups on potency, selectivity (e.g., HUVEC vs. ARPE‑19 cells), and bFGF‑pathway inhibition [1]. Its commercial availability as a screening compound enables rapid procurement for in‑vitro CAM and cell‑proliferation assays.

Physicochemical Probe for Chlorine‑Mediated Lipophilicity Effects in Quinoline‑3‑Carboxamides

With a logP of 4.701—approximately 1.9 log units above the non‑chlorinated parent—the compound is a valuable tool for dissecting the contribution of lipophilicity to membrane permeability, metabolic stability, and off‑target binding within this chemotype [2]. It can be used in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies alongside Lin05 to isolate the effect of the 4‑chloro substituent.

Negative Control or Selectivity Counter‑Screen for AhR Activator Programs

The quinoline‑3‑carboxanilide scaffold is known to engage the aryl hydrocarbon receptor (AhR) [3]. Although no direct AhR activity data are available for this specific compound, its structural features (N1‑phenyl, 4‑chlorophenyl amide) differ from the 1‑methyl‑substituted AhR agonists claimed in patent EP2627638B1. It may therefore serve as a selectivity counter‑screen compound to confirm that AhR activation is not a general class effect.

Reference Compound for Hydrogen‑Bond Donor Impact Studies

Possessing three hydrogen‑bond donors—compared to one for N1‑methyl analogs—the compound can be employed as a reference in solubility, crystal‑structure, and target‑engagement studies where HBD count is a critical variable [2].

Quote Request

Request a Quote for N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.